
Methyl 2-hydroxyadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the adamantane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxyadamantane-1-carboxylate typically involves the esterification of 2-hydroxyadamantane-1-carboxylic acid. One common method is the reaction of 2-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-oxo-adamantane-1-carboxylate.
Reduction: Formation of 2-hydroxyadamantane-1-methanol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxyadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of methyl 2-hydroxyadamantane-1-carboxylate in biological systems involves its interaction with cellular membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its potential antiviral and antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyadamantane-1-carboxylic acid: Lacks the methyl ester group but shares similar structural properties.
1-Adamantanecarboxylic acid: Lacks the hydroxyl group but has similar reactivity.
2-Methyladamantane: Lacks both the hydroxyl and carboxylate groups but shares the adamantane core
Uniqueness
Methyl 2-hydroxyadamantane-1-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester group on the adamantane core. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science .
Eigenschaften
CAS-Nummer |
41171-74-8 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
methyl 2-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10,13H,2-6H2,1H3 |
InChI-Schlüssel |
SEVMKXVZUKPSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
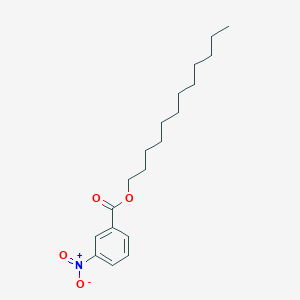
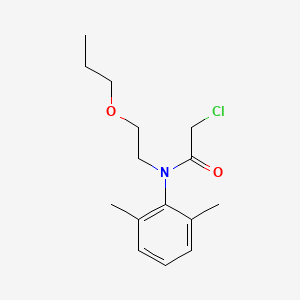

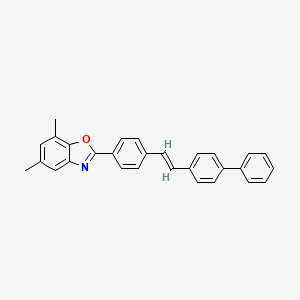

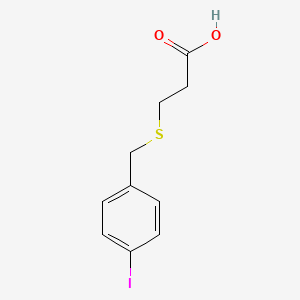

![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

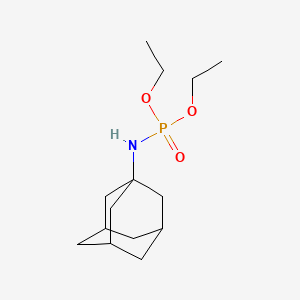
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

